6-benzyl-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
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Overview
Description
6-benzyl-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, along with benzyl, dimethoxy, and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazonoyl halides and appropriate dipolarophiles under reflux conditions.
Fusing the Triazole with Quinazoline: The triazole intermediate is then reacted with a quinazoline derivative under acidic or basic conditions to form the triazoloquinazoline core.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
6-benzyl-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: It is used in studies exploring its effects on cellular processes, including apoptosis and cell cycle regulation.
Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-benzyl-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: These compounds share a similar heterocyclic structure and exhibit various biological activities, including antimicrobial and anticancer properties.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their inhibitory activity against cyclin-dependent kinases and are studied for their potential in cancer therapy.
1,2,4-triazolopyrimidines: These compounds have pharmacological activities such as antitumor, antimalarial, and antimicrobial properties.
Uniqueness
6-benzyl-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is unique due to its specific combination of substituents and fused ring system, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-benzyl-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-30-20-13-18-19(14-21(20)31-2)27(15-16-9-5-3-6-10-16)24(29)28-23(18)25-22(26-28)17-11-7-4-8-12-17/h3-14H,15H2,1-2H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYLEQYYQKEADR-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=[NH+]C(=NN3C(=O)N2CC4=CC=CC=C4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N4O3+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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